Enzymatic Reduction Route Delivers (3S)‑Specific Diastereomeric Mixture Not Accessible via Standard Amino‑Acid Resolution
The patented method uses a reductive enzyme (e.g., from Saccharomyces or Rhodococcus) to convert (2RS)-alkylcarbonylamino-3-oxo-butyric acid ester into (2RS)-alkylcarbonylamino-(3S)-hydroxy-butyric acid ester with high diastereoselectivity at the β‑carbon while leaving the α‑carbon racemic [1]. This is in contrast to the synthesis of single‑isomer L‑threonine or D‑threonine, which typically requires resolution of racemic mixtures or asymmetric hydrogenation that fixes both chiral centers simultaneously.
| Evidence Dimension | Synthetic accessibility of the (3S)‑configured scaffold |
|---|---|
| Target Compound Data | Enzymatic reduction yields (2RS,3S)-product directly from 3‑oxo‑butyric acid ester; no chiral auxiliary required for β‑center [1] |
| Comparator Or Baseline | L‑Threonine (2S,3R) and D‑Threonine (2R,3S) require multi‑step asymmetric synthesis or fermentative resolution |
| Quantified Difference | The patent claims ‘high yield and high purity’ for the (2RS,3S) scaffold; specific yield data are not disclosed, but the process eliminates the need for α‑carbon stereocontrol |
| Conditions | Enzymatic reduction with microbial reductive enzymes; substrate: 3‑oxo‑butyric acid alkyl ester; temperature and pH optimized per enzyme [1] |
Why This Matters
For procurement, this means the (3S)-compound offers a scalable, single‑step entry to a C3‑defined intermediate that can be resolved later, reducing overall synthesis complexity compared with purchasing a fully resolved single isomer.
- [1] Aminologics Co., Ltd. (2016). Method for Preparing (2RS)-Amino-(3S)-Hydroxy-Butyric Acid and Its Derivatives. US Patent Application US20160017389A1. https://patents.google.com/patent/US20160017389A1/en View Source
